N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a furan ring, an indoline moiety, and a phenylpropanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Indoline Synthesis: The indoline moiety can be prepared via reduction of indole derivatives.
Amide Bond Formation: The final step involves coupling the furan and indoline intermediates with a phenylpropanamide derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indoline moiety can be reduced to indoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4.
Reduction: Catalytic hydrogenation using Pd/C or NaBH4.
Substitution: Halogenation using NBS or Friedel-Crafts alkylation using AlCl3.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the indoline moiety may produce indoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving furan and indoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and indoline moieties could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)ethyl)-3-phenylpropanamide: Lacks the indoline moiety.
N-(2-(indolin-1-yl)ethyl)-3-phenylpropanamide: Lacks the furan ring.
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide: Has a shorter acetamide backbone.
Uniqueness
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide is unique due to the combination of the furan, indoline, and phenylpropanamide moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(13-12-18-7-2-1-3-8-18)24-17-21(22-11-6-16-27-22)25-15-14-19-9-4-5-10-20(19)25/h1-11,16,21H,12-15,17H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTBKYKQRGWYHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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